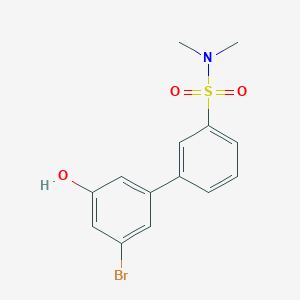
5-(Thiophen-3-yl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-3-yl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as 5-T3TFP) is a compound that is used as a reagent in organic synthesis. It is a trifluoromethoxy derivative of thiophenol, which is an important aromatic compound with a wide range of applications in synthetic organic chemistry. 5-T3TFP has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions, such as the Heck reaction and the Suzuki reaction.
Wissenschaftliche Forschungsanwendungen
5-T3TFP has been used in a number of scientific research applications, including the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the Heck reaction and the Suzuki reaction. In addition, 5-T3TFP has been used in the synthesis of a variety of heterocyclic compounds, such as thiophene derivatives, pyridine derivatives, and quinoline derivatives.
Wirkmechanismus
The mechanism of action of 5-T3TFP is not yet fully understood. However, it is believed that the trifluoromethoxy group of 5-T3TFP acts as an electron-withdrawing group, which increases the electron density of the aromatic ring. This increased electron density facilitates the nucleophilic attack of the thiophenol on the electrophilic center of the trifluoromethoxybenzene, leading to the formation of 5-T3TFP.
Biochemical and Physiological Effects
5-T3TFP has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that 5-T3TFP may have a number of beneficial effects, such as antioxidant activity, anti-inflammatory activity, and anti-cancer activity. Further research is needed to determine the exact effects of 5-T3TFP.
Vorteile Und Einschränkungen Für Laborexperimente
5-T3TFP has a number of advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in the presence of air and moisture. It also has a low toxicity and is relatively non-volatile. However, it is important to note that 5-T3TFP is a strong acid and needs to be handled with care in the lab.
Zukünftige Richtungen
The potential applications of 5-T3TFP are vast and there are a number of future directions that could be explored. These include the development of new synthetic methods using 5-T3TFP, the synthesis of new compounds using 5-T3TFP, and the study of its biochemical and physiological effects. Additionally, 5-T3TFP could be used as a catalyst in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to explore the potential of 5-T3TFP in the development of new materials.
Synthesemethoden
5-T3TFP is typically synthesized by the reaction of thiophenol and trifluoromethoxybenzene in the presence of a base, such as potassium carbonate. The reaction is typically carried out at temperatures between 80-100°C for several hours. The reaction yields a mixture of 5-T3TFP and other byproducts, which can be separated using column chromatography.
Eigenschaften
IUPAC Name |
3-thiophen-3-yl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c12-11(13,14)16-10-4-8(3-9(15)5-10)7-1-2-17-6-7/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGCMXHFXCSRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686496 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261919-48-5 |
Source


|
| Record name | 3-(Thiophen-3-yl)-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)








